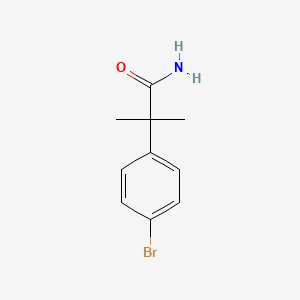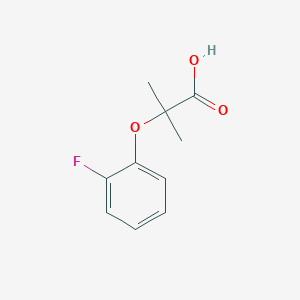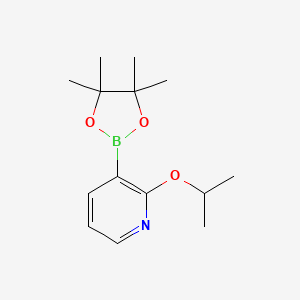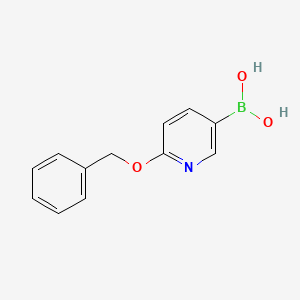
2-(4-Bromophenyl)-2-methylpropanamide
Übersicht
Beschreibung
2-(4-Bromophenyl)-2-methylpropanamide is a chemical compound that is structurally related to various research compounds discussed in the provided papers. Although none of the papers directly analyze this exact compound, they do provide insights into similar brominated amides and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of brominated amides, such as the ones described in the papers, typically involves the reaction of appropriate bromoalkanoyl derivatives with other chemical entities. For instance, the photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides have been investigated, leading to various products depending on the substitution pattern on the nitrogen atom . Additionally, base-promoted reactions with 2-bromo-2-methylpropanamides have been shown to afford oxazolidinones and spiro-oxazolidinones . These methods could potentially be adapted for the synthesis of 2-(4-Bromophenyl)-2-methylpropanamide.
Molecular Structure Analysis
The molecular structure of brominated amides is often characterized using X-ray diffraction techniques, which provide detailed information about the crystal packing and intermolecular interactions . For example, antipyrine derivatives with bromo substituents have been shown to crystallize in the monoclinic P21/c space group, with molecular sheets primarily formed by hydrogen bonds . Similarly, the molecular geometry and vibrational frequencies of related compounds have been calculated using density functional theory (DFT), which could be applied to 2-(4-Bromophenyl)-2-methylpropanamide to predict its structure and properties .
Chemical Reactions Analysis
The chemical reactivity of brominated amides can be complex, with various pathways possible depending on the reaction conditions and the structure of the starting materials. For example, photocyclization of N-(2-bromoalkanoyl) derivatives can lead to dehydrobromination, cyclization, and bromo-migration products . The base-promoted reactions of β-enaminones with 2-bromo-2-methylpropanamides result in the formation of oxazolidinones and spiro-oxazolidinones . These reactions highlight the potential for 2-(4-Bromophenyl)-2-methylpropanamide to undergo similar transformations under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated amides can be deduced from spectroscopic data, X-ray diffraction analysis, and computational studies. For instance, the electronic properties such as HOMO and LUMO energies, as well as thermodynamic properties, have been calculated for related compounds . The molecular electrostatic potential (MEP) surface map can provide insights into the chemical reactivity of the molecule . Additionally, the antimicrobial activity of similar compounds has been evaluated, although they exhibited low activity against various strains of bacteria and fungi . These studies provide a foundation for understanding the properties of 2-(4-Bromophenyl)-2-methylpropanamide.
Wissenschaftliche Forschungsanwendungen
-
Antimicrobial and Antiproliferative Agents
- Field : Pharmacology
- Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which has a similar structure, has been studied for its antimicrobial and anticancer properties .
- Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
-
Synthesis of 2,4,6-Tris(4-N-isopropylamidinophenyl)pyrimidine
- Field : Organic Chemistry
- Application : The synthesis of 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine from 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine is reported .
- Method : The key intermediate 2,4,6-tris(4-bromophenyl)pyrimidine was obtained in good yield by base-promoted condensation between 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine benzensulfonate .
- Results : The synthesis resulted in the successful production of 2,4,6-tris(4-N-isopropylamidinophenyl)pyrimidine .
Safety And Hazards
The specific safety and hazards associated with 2-(4-Bromophenyl)-2-methylpropanamide are not explicitly detailed in the available literature. However, related compounds have been analyzed for their safety and hazards15161718.
Zukünftige Richtungen
The future directions for research on 2-(4-Bromophenyl)-2-methylpropanamide are not explicitly detailed in the available literature. However, related compounds have shown potential biological activity, including anti-inflammatory, anti-cancer, and anti-tuberculosis effects192021.
Please note that the information provided is based on the available literature and may not be fully applicable to 2-(4-Bromophenyl)-2-methylpropanamide. Further research is needed to provide a comprehensive analysis of this specific compound.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLVTOOFPHQBHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590597 | |
| Record name | 2-(4-Bromophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-methylpropanamide | |
CAS RN |
850144-81-9 | |
| Record name | 2-(4-Bromophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)




![3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1341728.png)





